molecular formula C22H19N3O B3119993 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide CAS No. 25810-59-7

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide

Cat. No.: B3119993
CAS No.: 25810-59-7
M. Wt: 341.4 g/mol
InChI Key: FFNNGENLSBRBNR-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide is a synthetic benzamide derivative featuring a benzimidazole core linked to a phenylethyl group and a benzamide moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds. The benzimidazole ring contributes to hydrogen bonding and π-π stacking interactions, while the phenylethyl and benzamide groups enhance lipophilicity and structural diversity.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(17-11-5-2-6-12-17)25-20(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)24-21/h1-14,20H,15H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNGENLSBRBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225148
Record name N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25810-59-7
Record name N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25810-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further reactions to introduce the benzamide group. One common method involves the reaction of 1,2-phenylenediamine with benzaldehyde to form the benzimidazole ring, followed by acylation with benzoyl chloride to introduce the benzamide group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, acetonitrile, and cyclohexane . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has a variety of applications in scientific research, including its use as a building block in synthesizing more complex molecules. It has also been studied for its potential antimicrobial, antiviral, and anticancer activities, as well as its possible use as a therapeutic agent in various diseases. Furthermore, this compound can be utilized in developing new materials and chemical processes across different industries.

Target and Mode of Action

This compound primarily targets human glucokinase (GK) and functions as an allosteric activator, enhancing the conversion of glucose to glucose-6-phosphate. In vitro testing suggests it may possess suitable ADME (absorption, distribution, metabolism, and excretion) properties. The activation of GK by this compound can lead to significant hypoglycemic effects, indicating its potential as a therapeutic agent for type-2 diabetes (T2D).

Scientific Research Applications

AreaApplication
Chemistry Serves as a fundamental component in creating complex molecular structures.
Biology Explored for its capacity to combat microbes, viruses, and cancer cells.
Medicine Examined for its therapeutic potential in treating various ailments, particularly type-2 diabetes due to its hypoglycemic effects.
Industry Applied in creating innovative materials and refining chemical manufacturing techniques.

Benzimidazole Derivatives as Potential Therapeutic Agents

N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized and characterized for their antiproliferative, antibacterial, and antifungal activities . One compound, 2g , showed antiproliferative activity against the MDA-MB-231 cell line and displayed inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus . Additionally, compounds 1b , 1c , 2e , and 2g exhibited moderate antifungal activities against Candida albicans and Aspergillus niger .

N-Pyridin-2-yl Benzamide Analogues as Glucokinase Activators

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its pharmacological effects. For example, it may act as an allosteric activator of human glucokinase, which plays a role in glucose metabolism .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects : Electron-withdrawing groups (e.g., nitro in W1) enhance antimicrobial activity, while bulky substituents (e.g., pyrazolylvinyl in ) improve target specificity .

Synthetic Flexibility : Multi-step condensation and hydrazide formation () are versatile strategies for diversifying benzimidazole-benzamide derivatives .

Biological Relevance : Structural motifs like thiazole () and styryl () rings expand therapeutic applications to antitubercular and enzyme inhibition, respectively .

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and antifungal activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C22H19N3O. The compound features a benzimidazole core, which is a well-known scaffold in drug discovery due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound.

In Vitro Studies:

  • A study evaluated the antiproliferative effects of various benzimidazole derivatives against different cancer cell lines. The compound exhibited notable activity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 16.38 µM, indicating strong cytotoxicity compared to other derivatives tested (IC50 values ranged from 16.38 µM to >100 µM for less active compounds) .

Mechanism of Action:

  • The mechanism underlying its anticancer activity involves the induction of apoptosis through mitochondrial pathways. This includes disrupting mitochondrial membrane potential and facilitating the release of pro-apoptotic factors such as cytochrome c, leading to caspase activation and subsequent cell death .

Antimicrobial Activity

This compound has also been reported to exhibit antimicrobial properties.

Antibacterial Studies:

  • The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values of 4 μg/mL. These results suggest that it could serve as a potential therapeutic agent against resistant bacterial strains .

Antifungal Activity:

  • In antifungal assays, this compound showed moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL. These findings indicate its potential use in treating fungal infections as well .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on recent research:

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AnticancerMDA-MB-231 (breast cancer)16.38 µM
AntibacterialStaphylococcus aureus4 µg/mL
AntibacterialMRSA4 µg/mL
AntifungalCandida albicans64 µg/mL
AntifungalAspergillus niger64 µg/mL

Case Studies and Future Directions

Several case studies have illustrated the therapeutic potential of benzimidazole derivatives in clinical settings. For instance, compounds similar to this compound are being investigated for their roles as topoisomerase inhibitors and their application in treating various cancers .

Future research should focus on:

  • Structural Optimization: Modifying the chemical structure to enhance potency and selectivity.
  • Mechanistic Studies: Further elucidating the mechanisms by which these compounds induce apoptosis and inhibit microbial growth.
  • Clinical Trials: Conducting clinical trials to evaluate efficacy and safety in humans.

Q & A

Q. What are the standard synthetic routes for N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide, and what key reaction conditions are required?

The compound is synthesized via Erlenmeyer-Plochl azlactone synthesis, starting with hydrolysis of an azlactone precursor (e.g., 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one) in 50% acetic acid, followed by condensation with o-phenylenediamine (OPDA) under reflux (135–140°C for 20 hours). Key conditions include stoichiometric control (0.004 mol reactants), solvent optimization (acetic acid/dioxane mixture), and purification via recrystallization (ethanol). Yield optimization (72%) requires activated charcoal treatment to remove impurities .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • FT-IR : Confirms functional groups (e.g., CONH stretch at 1654 cm⁻¹, C=N at 1611 cm⁻¹) .
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.60–7.44 ppm, NH signals at δ 12.55 ppm) and carbon backbone (e.g., carbonyl at δ 163.6 ppm) .
  • ESI-MS : Validates molecular weight (m/z 454.2 for [M⁺]) and isotopic patterns (e.g., chlorine isotope splitting at m/z 456.1) .
  • Elemental analysis : Ensures purity (e.g., C: 68.97% vs. calculated 68.80%) .

Q. What in vitro assays are typically used to evaluate its pharmacological potential?

  • Anti-inflammatory activity : Rat-paw edema model, comparing inhibition to indomethacin .
  • Antimicrobial screening : Agar diffusion assays against bacterial/fungal strains .
  • Enzyme inhibition : Custom assays targeting proteins like CYP24A1 (e.g., IC₅₀ determination via UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this benzimidazole derivative?

Molecular docking (AutoDock, Glide) identifies binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key parameters include:

  • Grid box placement : Focused on active sites (e.g., COX-2 catalytic domain).
  • Scoring functions : MM-GBSA for binding energy calculations .
  • Validation : Cross-referencing with experimental IC₅₀ values to refine docking poses .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic data?

Use graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). For disordered regions:

  • Apply SHELXL refinement with restraints for atomic displacement parameters .
  • Validate via PLATON symmetry checks to exclude pseudo-symmetry artifacts .

Q. How do substituents on the benzimidazole core affect biological activity and selectivity?

  • Electron-withdrawing groups (e.g., Cl at pyrazole): Enhance antimicrobial activity by increasing membrane permeability .
  • Bulkier substituents (e.g., phenyl vs. methyl): Reduce CYP24A1 inhibition due to steric hindrance .
  • Hydrogen-bond donors (e.g., NH in CONH): Improve anti-inflammatory efficacy by interacting with COX-2 residues .

Q. What challenges arise in optimizing reaction yields during multi-step synthesis?

  • Purification bottlenecks : Use preparative TLC (toluene/ethyl acetate/formic acid, 5:4:1) or column chromatography to isolate intermediates .
  • Side reactions : Minimize aldol condensation by controlling pH (acetic acid buffer) and temperature .
  • Scale-up issues : Replace dioxane with safer solvents (e.g., THF) to improve reproducibility .

Q. What is the role of X-ray crystallography in structural analysis, and how are disordered regions addressed?

  • SHELX refinement : Resolves bond length/angle discrepancies (e.g., C=O vs. C-N distances) .
  • Disorder modeling : Split occupancy for overlapping atoms (e.g., phenyl ring rotations) using PART instructions in SHELXL .
  • Hydrogen placement : DFT-optimized positions (e.g., HF/6-31G basis set) guide NH orientation in CONH groups .

Q. How can researchers validate the compound’s mechanism of action beyond in vitro assays?

  • In vivo models : Adjuvant-induced arthritis in rats for dose-dependent anti-inflammatory response .
  • Transcriptomics : RNA-seq to identify downstream targets (e.g., NF-κB pathway suppression) .
  • Proteomics : SILAC labeling to quantify protein binding partners (e.g., tubulin for antiparasitic activity) .

Q. Are there synergistic effects when combining this compound with other therapeutic agents?

  • Combination studies : Test with NSAIDs (e.g., aspirin) using isobologram analysis to calculate combination indices (CI <1 indicates synergy) .
  • Pharmacokinetic synergy : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide
Reactant of Route 2
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N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.